molecular formula C15H22N2O4S B14953004 N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide

N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide

Cat. No.: B14953004
M. Wt: 326.4 g/mol
InChI Key: DGXPRKLJPUCGPR-UHFFFAOYSA-N
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Description

N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound that features a pyrrolidine ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the synthesis of the phenoxy intermediate. This can be achieved by reacting 2-methyl-4-(pyrrolidine-1-sulfonyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: The phenoxy intermediate is then reacted with ethylamine under reflux conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of sulfonyl or phenoxy groups with other nucleophiles.

Scientific Research Applications

N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenoxy group are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar in structure but lacks the pyrrolidine ring.

    N-Ethyl-4-(pyrrolidine-1-sulfonyl)benzamide: Contains a benzamide group instead of the phenoxy group.

    2-Methyl-4-(pyrrolidine-1-sulfonyl)phenol: Lacks the acetamide moiety.

Uniqueness

N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide is unique due to the combination of its structural features, including the pyrrolidine ring, phenoxy group, and acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-ethyl-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C15H22N2O4S/c1-3-16-15(18)11-21-14-7-6-13(10-12(14)2)22(19,20)17-8-4-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18)

InChI Key

DGXPRKLJPUCGPR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C

Origin of Product

United States

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